6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate
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Overview
Description
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate typically involves the reaction of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl with N-(tert-butoxycarbonyl)isoleucine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Biological Studies: The compound is studied for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate can be compared with other coumarin derivatives, such as:
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylpentanoate: This compound has a similar structure but with a different amino acid derivative.
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate: This compound contains an additional chlorine atom, which may alter its biological activity.
Properties
Molecular Formula |
C21H26ClNO6 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C21H26ClNO6/c1-7-11(2)18(23-20(26)29-21(4,5)6)19(25)28-16-10-15-13(9-14(16)22)12(3)8-17(24)27-15/h8-11,18H,7H2,1-6H3,(H,23,26) |
InChI Key |
YGGFYRCZFMDULE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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